molecular formula C9H12N2O6 B1667586 Spongouridine CAS No. 3083-77-0

Spongouridine

Cat. No.: B1667586
CAS No.: 3083-77-0
M. Wt: 244.20 g/mol
InChI Key: DRTQHJPVMGBUCF-CCXZUQQUSA-N
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Description

Aruauridine: Uracil 1-β-D-arabinofuranoside , is a nucleoside analog derived from uracil and arabinose. It is a synthetic compound with significant biological activity, particularly in the field of oncology. Aruauridine is known for its antiproliferative properties, making it a valuable compound in cancer research and treatment .

Scientific Research Applications

Aruauridine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Spongouridine, a marine-derived nucleoside, was first isolated from the Caribbean sponge Cryptotethya crypta . It is a precursor to the antiviral drug Vidarabine . The primary target of this compound, like Vidarabine, is likely to be viral DNA polymerase .

Mode of Action

Vidarabine works by interfering with the synthesis of viral DNA . It is a nucleoside analog and therefore has to be phosphorylated to be active. This is a three-step process in which Vidarabine is sequentially phosphorylated by kinases to the triphosphate ara-ATP . This active form of Vidarabine is both an inhibitor and a substrate of viral DNA polymerase .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to DNA synthesis, given its similarity to Vidarabine. When used as a substrate for viral DNA polymerase, ara-ATP competitively inhibits dATP leading to the formation of ‘faulty’ DNA . This disrupts the viral replication process, thereby inhibiting the spread of the virus.

Pharmacokinetics

Vidarabine, a related compound, is known to cross the blood-brain barrier when converted to its active metabolite

Result of Action

The result of this compound’s action would be the inhibition of viral replication, leading to a decrease in viral load. This is due to the disruption of DNA synthesis, which is crucial for the replication of the virus .

Action Environment

The action of this compound, like many marine-derived compounds, may be influenced by various environmental factors. Marine organisms often produce specific secondary metabolites to survive in the harsh ocean environment . These compounds may exhibit different properties or efficacies depending on the specific environmental conditions they are exposed to.

Future Directions

Marine sponges have emerged as unique, renewable and yet under-investigated pools for discovery of new drug leads with distinct structural features, and myriad interesting biological activities . To solve the critical supply problem, several efforts are being made in sponge farming, metagenomics and microbial cultivation . These methods could lead to the cost-effective large scale production of such compounds .

Biochemical Analysis

Biochemical Properties

Spongouridine is involved in several biological processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is cleaved reversibly to D-arabinose-1-phosphate and uracil by the enzyme nucleoside phosphorylase . The nature of these interactions is crucial for the biochemical reactions that this compound participates in.

Cellular Effects

Marine natural products, including this compound, exhibit a wide range of bioactivities, including antibiotic, antiviral, anticancer, or anti-inflammatory properties . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as nucleoside phosphorylase

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: Synthesis of 2′,3′,5′-tri-O-acetyluridine:

    • React 1.0 g of tetraacetylribose with 15 mL of 1,2-dichloroethane.
    • Cool the mixture to 0°C and add 0.70 g of tin(IV) chloride in 10 mL of 1,2-dichloroethane.
    • Add 1.0 g of 2,4-dimethoxypyrimidine and react at room temperature for 30 hours.
    • Dilute with 1,2-dichloroethane, hydrolyze with saturated sodium bicarbonate solution, and filter through alumina.
    • Dry, filter, and concentrate to obtain a syrupy product with a yield of 69%.
  • Step 2: Synthesis of uridine:

    • Add 0.1 g of sodium metal to 50 mL of anhydrous methanol.
    • Cool to room temperature and add 0.90 g of the product from step 1.
    • React at room temperature for 8 hours.
    • Adjust pH to 5 using strong acid cation exchange resin, filter, and recrystallize from ethanol to obtain a solid product with a yield of 70%.
  • Step 3: Synthesis of 2,2′-dehydrouridine:

    • Dissolve 1.98 g of uridine in 4 mL of dry dimethylformamide at 80°C.
    • Add 2.16 g of diphenyl carbonate and 20 mg of sodium bicarbonate.
    • React at 150°C for 30 minutes, then pour into 40 mL of anhydrous ether.
    • Cool and recrystallize from methanol to obtain the product with a yield of 71%.
  • Step 4: Synthesis of uracil 1-β-D-arabinofuranoside:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Aruauridine can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the arabinose moiety can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Comparison with Similar Compounds

    Cytarabine (Ara-C): A nucleoside analog used in the treatment of leukemia.

    Gemcitabine: Another nucleoside analog with anticancer properties.

    Fludarabine: Used in the treatment of chronic lymphocytic leukemia.

Uniqueness of Aruauridine:

Properties

IUPAC Name

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTQHJPVMGBUCF-CCXZUQQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184832
Record name Arabinofuranosyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3083-77-0
Record name Uracil arabinoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3083-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arabinofuranosyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003083770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arabinofuranosyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-β-D-arabinofuranosyl-(1H,3H)-pyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.443
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name URACIL ARABINOSIDE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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